molecular formula C17H20N6 B7025003 N-[[2-(cyclopropylmethyl)pyrazol-3-yl]methyl]-5-(imidazol-1-ylmethyl)pyridin-2-amine

N-[[2-(cyclopropylmethyl)pyrazol-3-yl]methyl]-5-(imidazol-1-ylmethyl)pyridin-2-amine

Cat. No.: B7025003
M. Wt: 308.4 g/mol
InChI Key: VLQUZNSFLVDPFS-UHFFFAOYSA-N
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Description

“N-[[2-(cyclopropylmethyl)pyrazol-3-yl]methyl]-5-(imidazol-1-ylmethyl)pyridin-2-amine” is a complex organic compound that features a pyrazole ring, an imidazole ring, and a pyridine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name

N-[[2-(cyclopropylmethyl)pyrazol-3-yl]methyl]-5-(imidazol-1-ylmethyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6/c1-2-14(1)12-23-16(5-6-21-23)10-20-17-4-3-15(9-19-17)11-22-8-7-18-13-22/h3-9,13-14H,1-2,10-12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQUZNSFLVDPFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=CC=N2)CNC3=NC=C(C=C3)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[[2-(cyclopropylmethyl)pyrazol-3-yl]methyl]-5-(imidazol-1-ylmethyl)pyridin-2-amine” typically involves multi-step organic reactions. These steps may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Cyclopropylmethylation: Introduction of the cyclopropylmethyl group to the pyrazole ring.

    Formation of the imidazole ring: This can be synthesized from glyoxal and ammonia or primary amines.

    Linking the imidazole and pyrazole rings: This step involves the formation of a methylene bridge.

    Formation of the pyridine ring: This can be synthesized through various methods, including the Hantzsch pyridine synthesis.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole or imidazole rings.

    Reduction: Reduction reactions can occur, potentially affecting the nitrogen atoms in the rings.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could lead to amines or other reduced forms.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations.

Biology

Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors, receptor agonists or antagonists, and antimicrobial agents.

Medicine

In medicine, such compounds are often explored for their therapeutic potential, including anti-inflammatory, anticancer, and antiviral activities.

Industry

Industrially, these compounds can be used in the development of new materials, such as polymers and coatings, due to their stability and reactivity.

Mechanism of Action

The mechanism of action of “N-[[2-(cyclopropylmethyl)pyrazol-3-yl]methyl]-5-(imidazol-1-ylmethyl)pyridin-2-amine” would depend on its specific biological target. Generally, such compounds may interact with proteins, enzymes, or nucleic acids, affecting their function. The molecular targets could include kinases, G-protein coupled receptors, or ion channels, and the pathways involved might be related to signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    N-[[2-(cyclopropylmethyl)pyrazol-3-yl]methyl]-5-(imidazol-1-ylmethyl)pyridin-2-amine analogs: Compounds with slight modifications in the pyrazole, imidazole, or pyridine rings.

    Other pyrazole-imidazole-pyridine compounds: Compounds with similar ring structures but different substituents.

Uniqueness

The uniqueness of “this compound” lies in its specific combination of rings and substituents, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

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